Nicothiazone

概要

準備方法

合成経路と反応条件

ニコチゾーンは、3-クロロ-4-メトキシアニリンとジクロロ酢酸無水物の反応によって、N-(3-クロロ-4-メトキシフェニル)-2-プロペナミンを生成します。 この中間体は、次にチオン-2-アクリル酸と反応してニコチゾーンを生成します .

工業生産方法

ニコチゾーンの具体的な工業生産方法は広く文書化されていませんが、合成は通常、還流、再結晶による精製、溶媒蒸発などの標準的な有機合成技術を伴います。

化学反応の分析

反応の種類

ニコチゾーンは、以下を含む様々な化学反応を起こします。

酸化: ニコチゾーンは、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 様々な還元された誘導体を形成するために還元することができます。

置換: ニコチゾーンは、官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、置換反応で一般的に使用されます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物が得られ、還元によりニコチゾーンの様々な還元形態が生成される可能性があります。

科学的研究の応用

ニコチゾーンは、以下を含むいくつかの科学研究の応用があります。

化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。

生物学: 細菌の増殖に対する効果、および抗菌剤としての可能性について研究されています。

作用機序

ニコチゾーンは、窒素原子に結合して細菌の増殖を防ぐことでその効果を発揮します。 慢性肺結核の治療のために胃に埋め込まれ、そこで細菌の増殖を阻害することで作用します . その作用機序に関与する正確な分子標的および経路はまだ調査中です。

類似化合物との比較

類似化合物

イソニアジド: 同様の作用機序を持つ別の抗結核薬です。

チオセミカルバゾン: 類似の構造的特徴と生物学的活性を有する化合物のクラスです。

独自性

ニコチゾーンは、フェニルエーテル基とチオフェン基の存在など、特定の構造的特徴によりユニークです。 抗菌剤と腐食抑制剤の両方の役割を果たす能力は、他の類似の化合物とは異なります .

生物活性

Nicothiazone, a compound derived from thiazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Antimicrobial Activity

This compound has been tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. The results are presented in Table 2.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 50 |

| Ascorbic Acid (Control) | 25 |

Anticancer Activity

In vitro studies on various cancer cell lines revealed the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Molecules explored the antibacterial properties of this compound derivatives. The results indicated that modifications to the thiazole ring enhanced activity against Gram-positive bacteria, with some derivatives exhibiting MIC values lower than traditional antibiotics .

- Antioxidant Potential : Research highlighted the role of this compound in reducing oxidative stress in diabetic models. It was found to significantly lower malondialdehyde levels while increasing glutathione levels, suggesting a protective effect against oxidative damage .

- Cancer Cell Apoptosis : A recent investigation demonstrated that this compound induces apoptosis in MCF-7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that this compound effectively triggers programmed cell death .

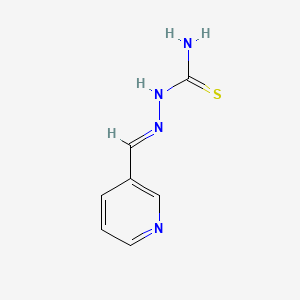

特性

IUPAC Name |

(pyridin-3-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859486 | |

| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-90-8 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。